molecular formula C25H34F3N5O7 B13346773 (S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-1-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate

(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-1-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate

Cat. No.: B13346773
M. Wt: 573.6 g/mol
InChI Key: BKONNZNXISGLJC-CNTNIUBLSA-N
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Description

(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-1-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-1-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate involves several steps, each requiring specific reaction conditions. The process typically begins with the preparation of the individual amino acid derivatives, followed by their coupling through peptide bond formation. The reaction conditions often involve the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of peptide bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve automated peptide synthesizers to ensure precision and efficiency. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and handling. The final product is then cleaved from the resin and purified using techniques such as HPLC (High-Performance Liquid Chromatography).

Chemical Reactions Analysis

Types of Reactions

(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-1-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like NaBH4 (Sodium borohydride) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-1-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds and other interactions with its targets, modulating their activity. For example, it may inhibit an enzyme by binding to its active site, preventing substrate access and thus blocking the enzyme’s function.

Comparison with Similar Compounds

Similar Compounds

  • **(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-1-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide
  • **(S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-1-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide hydrochloride

Uniqueness

The uniqueness of (S)-N-((S)-1-Amino-1-oxopropan-2-yl)-1-((S)-1-((2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide 2,2,2-trifluoroacetate lies in its specific trifluoroacetate salt form, which can influence its solubility, stability, and bioavailability compared to other similar compounds.

Properties

Molecular Formula

C25H34F3N5O7

Molecular Weight

573.6 g/mol

IUPAC Name

(2S)-1-[(2S)-1-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]pyrrolidine-2-carbonyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C23H33N5O5.C2HF3O2/c1-14(20(25)30)26-21(31)17-9-5-11-27(17)22(32)18-10-6-12-28(18)23(33)19(29)16(24)13-15-7-3-2-4-8-15;3-2(4,5)1(6)7/h2-4,7-8,14,16-19,29H,5-6,9-13,24H2,1H3,(H2,25,30)(H,26,31);(H,6,7)/t14-,16+,17-,18-,19-;/m0./s1

InChI Key

BKONNZNXISGLJC-CNTNIUBLSA-N

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](CC3=CC=CC=C3)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(C(CC3=CC=CC=C3)N)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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